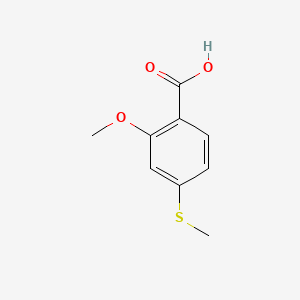

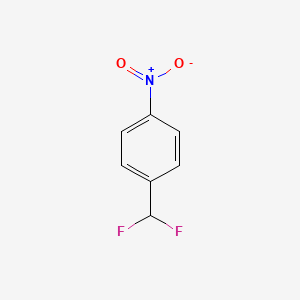

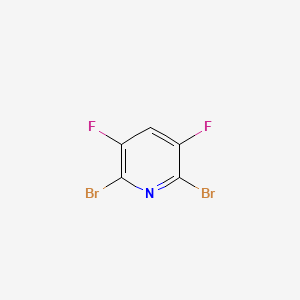

![molecular formula C13H16N2O4S B1298735 N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid CAS No. 109164-37-6](/img/structure/B1298735.png)

N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

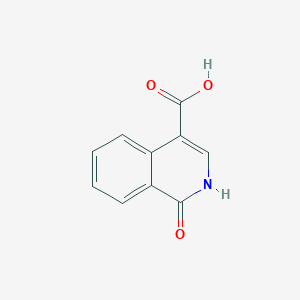

N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid (NCTS) is an organic compound with a wide range of applications in scientific research. It is a derivative of succinamic acid, and is a member of the succinamic acid family. NCTS has a variety of uses, such as in organic synthesis, as a reagent in biochemical assays, and as a catalyst in enzymatic reactions. It has also been used in the synthesis of other compounds, such as esters, amides, and amines.

科学的研究の応用

Human Urinary Carcinogen Metabolites and Tobacco-Related Cancer Research Research has highlighted the utility of measuring human urinary carcinogen metabolites to gather significant insights into tobacco-related cancer. These metabolites serve as biomarkers, providing critical information about carcinogen dose, exposure delineation, and carcinogen metabolism in humans. Notably, NNAL and NNAL-Gluc, derived from the tobacco-specific carcinogen NNK, have been identified as highly useful biomarkers due to their high sensitivity and specificity. This is particularly important for studies on environmental tobacco smoke exposure and the assessment of new tobacco products and strategies for harm reduction. The role of metabolic polymorphisms in cancer and the further evaluation of human carcinogen exposure from environmental tobacco smoke are areas of ongoing research, underlining the importance of urinary carcinogen metabolite biomarkers in future studies on tobacco and human cancer (Hecht, 2002).

Thiophene Analogs and Carcinogenicity Studies Thiophene analogs of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. This research stems from the hypothesis that replacing an aromatic ring with a thiophene ring (which is isosteric and/or isoelectronic) might retain biological activity. The evaluation included in vitro assays such as the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity. However, questions about their capability to cause tumors in vivo remain, highlighting the importance of in vitro predictions in the development of new compounds and their safety evaluations (Ashby et al., 1978).

Medicinal Chemistry of Benzothiazole Derivatives The synthesis and biological significance of benzothiazole (BT) and thioureabenzothiazoles (TBTs) are well documented, particularly in the context of their application in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, making them significant in the development of therapeutic agents. Notable examples include Frentizole, a UBT derivative used in the treatment of rheumatoid arthritis and systemic lupus erythematosus, and commercial fungicides such as Bentaluron and Bethabenthiazuron. This review covers the chemical aspects, potential therapeutic applications, and pharmacological activity mechanisms of UBTs and TBTs, showcasing the importance of these compounds in drug discovery and development (Rosales-Hernández et al., 2022).

Advances in Bio-based Production of Medium-chain Dicarboxylic Acids Medium-chain dicarboxylic acids (MDCAs), essential in the production of nylon materials, have seen significant advancements in their bio-based production. The shift towards microbial-based production methods is driven by the need for environmentally friendly and sustainable alternatives to chemical synthesis. This review focuses on the metabolic engineering and synthetic biology strategies that could overcome existing barriers and enhance the bio-based production of MDCAs, such as succinic acid. Such advancements are crucial for developing sustainable processes for producing materials and chemicals currently derived from petroleum-based sources (Li et al., 2020).

特性

IUPAC Name |

4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c14-12(19)11-7-3-1-2-4-8(7)20-13(11)15-9(16)5-6-10(17)18/h1-6H2,(H2,14,19)(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANHAPIFVWUPQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

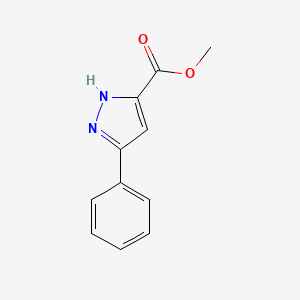

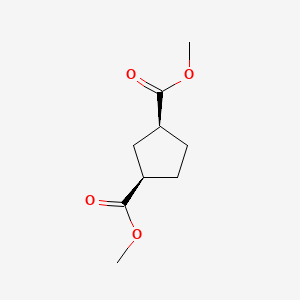

![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)